molecular formula C12H13NO B15177928 (E,E)-6-Phenyl-2,4-hexadienamide CAS No. 120231-94-9

(E,E)-6-Phenyl-2,4-hexadienamide

Cat. No.: B15177928
CAS No.: 120231-94-9
M. Wt: 187.24 g/mol
InChI Key: ZLGUPZHJSPVACC-SUWMZURFSA-N
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Description

(E,E)-6-Phenyl-2,4-hexadienamide is an organic compound characterized by its conjugated diene system and amide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E,E)-6-Phenyl-2,4-hexadienamide typically involves the reaction of a suitable diene precursor with an amide source under specific conditions. One common method is the reaction of (E,E)-1,3-hexadiene with benzamide in the presence of a catalyst such as palladium on carbon (Pd/C) under hydrogenation conditions. The reaction is carried out at elevated temperatures and pressures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(E,E)-6-Phenyl-2,4-hexadienamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.

    Substitution: The phenyl group and the diene system can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used under controlled conditions.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenyl-substituted hexadienones, while reduction can produce phenyl-substituted hexadienes or hexanes.

Scientific Research Applications

(E,E)-6-Phenyl-2,4-hexadienamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate or active ingredient in drug formulations.

    Industry: It is used in the production of specialty chemicals, coatings, and materials with specific properties.

Mechanism of Action

The mechanism of action of (E,E)-6-Phenyl-2,4-hexadienamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The conjugated diene system allows the compound to participate in various chemical reactions, while the amide group can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    (E,E)-1,3-hexadiene: A precursor in the synthesis of (E,E)-6-Phenyl-2,4-hexadienamide.

    Benzamide: Another precursor used in the synthesis.

    Phenyl-substituted dienes: Compounds with similar structures but different substitution patterns.

Uniqueness

This compound is unique due to its specific combination of a conjugated diene system and an amide functional group. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

CAS No.

120231-94-9

Molecular Formula

C12H13NO

Molecular Weight

187.24 g/mol

IUPAC Name

(2E,4E)-6-phenylhexa-2,4-dienamide

InChI

InChI=1S/C12H13NO/c13-12(14)10-6-2-5-9-11-7-3-1-4-8-11/h1-8,10H,9H2,(H2,13,14)/b5-2+,10-6+

InChI Key

ZLGUPZHJSPVACC-SUWMZURFSA-N

Isomeric SMILES

C1=CC=C(C=C1)C/C=C/C=C/C(=O)N

Canonical SMILES

C1=CC=C(C=C1)CC=CC=CC(=O)N

Origin of Product

United States

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